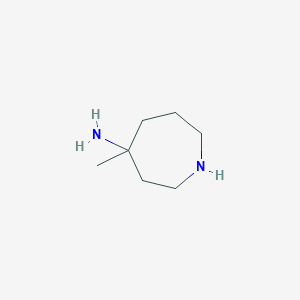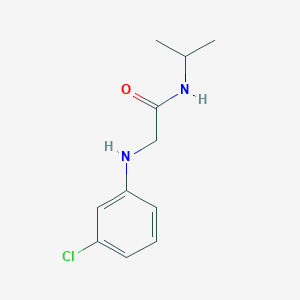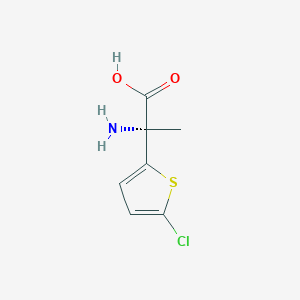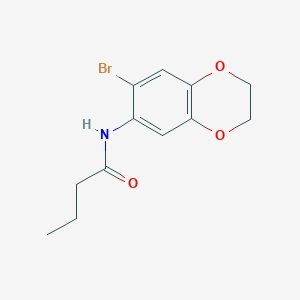
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butyramide: is a chemical compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 g/mol . This compound is characterized by the presence of a bromine atom attached to a dihydrobenzo[b][1,4]dioxin ring system, which is further connected to a butyramide group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of n-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butyramide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid.
Amidation Reaction: The carboxylic acid is then converted to the corresponding butyramide through an amidation reaction.
Chemical Reactions Analysis
n-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butyramide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
n-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butyramide has several scientific research applications:
Mechanism of Action
The mechanism of action of n-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butyramide involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxin ring system play crucial roles in its binding to enzymes and receptors, leading to various biological effects . The exact pathways and targets are still under investigation, but the compound is known to modulate certain biochemical processes .
Comparison with Similar Compounds
n-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butyramide can be compared with other similar compounds, such as:
- (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid
- (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of n-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butyramide lies in its butyramide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14BrNO3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)butanamide |
InChI |
InChI=1S/C12H14BrNO3/c1-2-3-12(15)14-9-7-11-10(6-8(9)13)16-4-5-17-11/h6-7H,2-5H2,1H3,(H,14,15) |
InChI Key |
COVKKRAGTGMMGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1Br)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14912827.png)
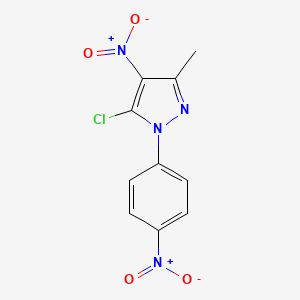

![9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate](/img/structure/B14912849.png)
![2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol](/img/structure/B14912862.png)
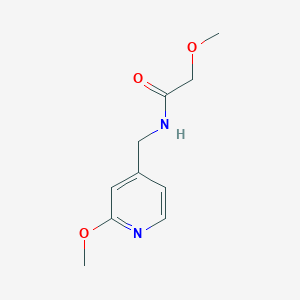
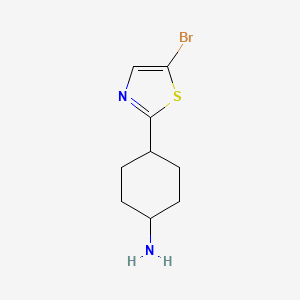
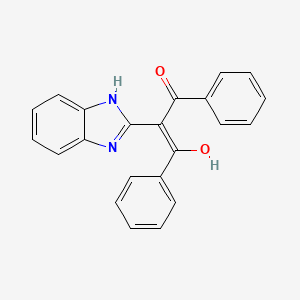
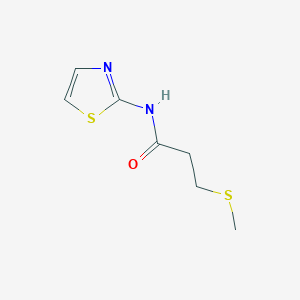
![3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B14912893.png)
![3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid](/img/structure/B14912895.png)
